molecular formula C11H13N3 B12115063 4-(1-Ethyl-1H-pyrazol-4-yl)aniline

4-(1-Ethyl-1H-pyrazol-4-yl)aniline

Cat. No.: B12115063
M. Wt: 187.24 g/mol
InChI Key: NVVUBKJSTIOMCN-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an aniline group (a phenyl group attached to an amino group) substituted with a 1-ethyl-1H-pyrazol-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline typically involves the reaction of an appropriate aniline derivative with a pyrazole precursorThe reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methyl-1H-pyrazol-4-yl)aniline: Similar structure with a methyl group instead of an ethyl group.

    4-(1H-Pyrazol-4-yl)aniline: Lacks the ethyl group, making it a simpler analog.

    4-(1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline: Contains a methoxy group instead of an amino group

Uniqueness

4-(1-Ethyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the nitrogen atom of the pyrazole ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)aniline

InChI

InChI=1S/C11H13N3/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2,12H2,1H3

InChI Key

NVVUBKJSTIOMCN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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